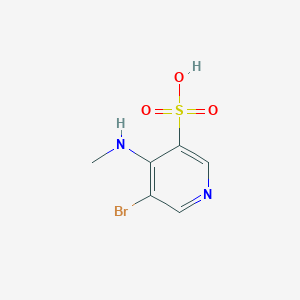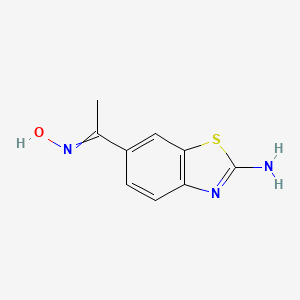![molecular formula C8H15ClN2O B11820894 rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5R,6S)-6-aminobicyclo[320]heptane-3-carboxamide hydrochloride is a bicyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bicyclo[320]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.0]heptane structure.
Introduction of the amino group: This step often involves the use of a protecting group to ensure selective functionalization. The amino group can be introduced through nucleophilic substitution or reductive amination.
Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted bicyclo[3.2.0]heptane derivatives.
Applications De Recherche Scientifique
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and its bicyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H15ClN2O |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H/t4-,5?,6-,7+;/m1./s1 |
Clé InChI |
UCURMLXAXOEHGO-RGROIBGBSA-N |
SMILES isomérique |
C1[C@H]2CC(C[C@H]2[C@H]1N)C(=O)N.Cl |
SMILES canonique |
C1C2CC(C2CC1C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)


![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)

![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)

![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)

